Cas no 583031-58-7 (4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one)
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one
- 4-chloro-1-phenyl-1,8-naphthyridin-2-one
- DTXSID101255946
- 583031-58-7
-
- Inchi: 1S/C14H9ClN2O/c15-12-9-13(18)17(10-5-2-1-3-6-10)14-11(12)7-4-8-16-14/h1-9H
- InChI Key: NEBOHUTXRHTHRI-UHFFFAOYSA-N
- SMILES: ClC1=CC(N(C2C=CC=CC=2)C2C1=CC=CN=2)=O
Computed Properties
- Exact Mass: 256.0403406g/mol
- Monoisotopic Mass: 256.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 33.2Ų
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112764-1g |
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one |
583031-58-7 | 95% | 1g |
$927.50 | 2023-09-01 | |
| Chemenu | CM139879-1g |
4-chloro-1-phenyl-1,8-naphthyridin-2(1H)-one |
583031-58-7 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738571-1g |
4-Chloro-1-phenyl-1,8-naphthyridin-2(1h)-one |
583031-58-7 | 98% | 1g |
¥7568.00 | 2024-05-07 | |
| Crysdot LLC | CD11100162-1g |
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one |
583031-58-7 | 95+% | 1g |
$1081 | 2024-07-18 |
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one: A Comprehensive Overview
The compound 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one, identified by the CAS number 583031-58-7, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of naphthyridones, which are derivatives of naphthyridine with a ketone group. The structure of this compound is characterized by a naphthyridine ring system with a chlorine substituent at the 4-position and a phenyl group attached at the 1-position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the treatment of various diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with specific biological targets, such as enzymes and receptors, has been extensively investigated. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cellular signaling pathways.
In addition to its medicinal applications, 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one has also found relevance in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. Recent research has focused on its potential as an active layer material in organic photovoltaic devices (OPVs). A paper published in Advanced Materials highlighted that this compound can significantly enhance the efficiency of OPVs by improving charge transport properties and reducing recombination losses.
The synthesis of 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one involves a multi-step process that typically begins with the preparation of naphthyridine derivatives. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, a study reported in Organic Process Research & Development described a scalable synthesis route that utilizes microwave-assisted synthesis to achieve high yields. This method not only enhances reaction efficiency but also reduces production time, making it more suitable for large-scale manufacturing.
The physical properties of 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one are also worth noting. Its melting point is approximately 260°C, and it is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical transformations and purification processes. Furthermore, its UV-vis spectrum reveals strong absorption bands in the visible region, which is indicative of its potential use in optoelectronic applications.
In terms of safety and handling, 4-Chloro...
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